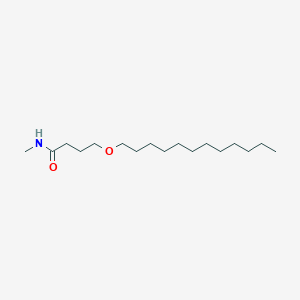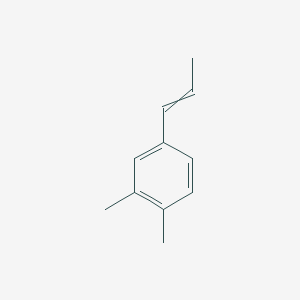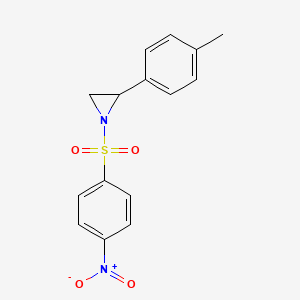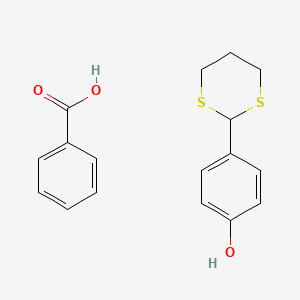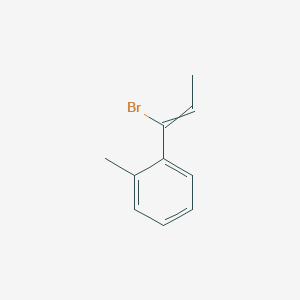
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene is an organic compound characterized by a bromine atom attached to a propene group, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene typically involves the bromination of 1-propene-1-yl-2-methylbenzene. This can be achieved through the addition of bromine to the double bond of the propene group under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Addition Reactions: The double bond in the propene group can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as bromine or hydrogen chloride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include 1-(1-Hydroxyprop-1-en-1-yl)-2-methylbenzene, 1-(1-Aminoprop-1-en-1-yl)-2-methylbenzene, etc.
Addition Reactions: Products include 1,2-Dibromopropyl-2-methylbenzene, 1-Bromo-2-chloropropyl-2-methylbenzene, etc.
Oxidation Reactions: Products include 1-(1,2-Epoxyprop-1-en-1-yl)-2-methylbenzene, 1-(1,2-Dihydroxyprop-1-en-1-yl)-2-methylbenzene, etc.
Scientific Research Applications
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the propene group make it a reactive species, capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological effects, such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene can be compared with other similar compounds, such as:
1-(1-Bromoprop-1-en-1-yl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
1-(1-Chloroprop-1-en-1-yl)-2-methylbenzene:
1-(1-Bromoprop-1-en-1-yl)-3-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s chemical behavior and applications.
Properties
CAS No. |
591765-57-0 |
|---|---|
Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(1-bromoprop-1-enyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
InChI Key |
HPZHWABCUJMKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
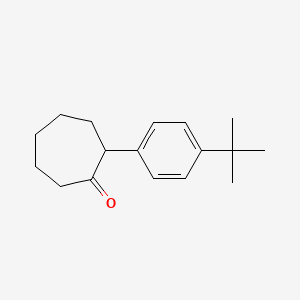
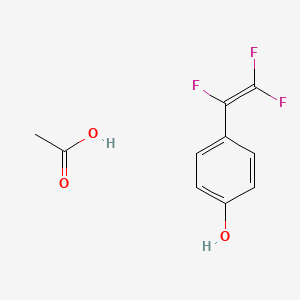
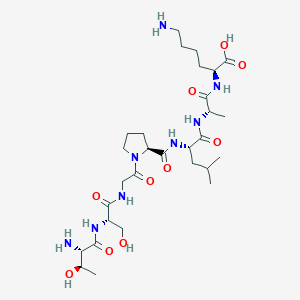
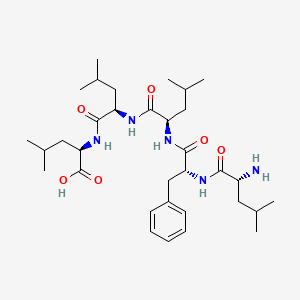
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)

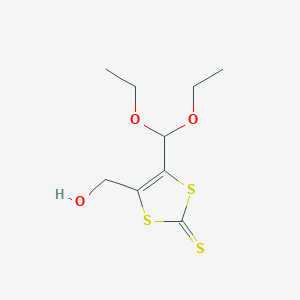
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
